2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide
Overview
Description
The compound “2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide” contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The 1,2,4-triazole ring is a five-membered ring with three nitrogen atoms and two carbon atoms .
Molecular Structure Analysis
The molecular structure of “2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide” would be characterized by the presence of the 1,2,4-triazole ring and the benzylacetamide group. The 1,2,4-triazole ring can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole .Chemical Reactions Analysis
1,2,4-Triazoles can participate in a variety of chemical reactions, including nucleophilic substitutions and ring-opening reactions . The specific reactions that “2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide” can undergo would depend on the reaction conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide” would depend on its molecular structure. For example, the presence of the 1,2,4-triazole ring could contribute to its polarity and potentially its solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
Synthetic Methodologies
Research has focused on developing efficient synthetic routes for triazole derivatives, including those incorporating benzylacetamide groups. For instance, the synthesis of 2-[4-amino-5-(2-benzofuranyl)-4H-1,2,4-triazol-3-thiol]-N-phenylacetamide demonstrates the utility of 1,2,4-triazoles in synthesizing new compounds with potential pharmacological activities. These methods offer advantages such as good yields, minimal pollution, and environmental friendliness (Wang Sheng-qing, 2010).
Antimicrobial Activities
Novel triazole derivatives have been investigated for their antimicrobial properties. Studies on compounds like 4-amino-5-(2-cyclohexylethyl)-3-[N-(benzothiazole-2-yl)acetamido]thio-4H-1,2,4-triazole indicate significant potential against various Candida species and pathogenic bacteria, showcasing the broad utility of triazole derivatives in medicinal chemistry (M. Altıntop et al., 2011).
Pharmacological Potential
Anticancer Properties
The synthesis and investigation of 2-(4-amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-(5-R-benzylthiazol-2-yl)-acetamides have revealed significant anticancer activity against various cancer lines, highlighting the potential of structurally similar compounds in cancer therapy (Y. Ostapiuk et al., 2015).
Future Directions
The future directions for research on “2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide” could include further studies on its synthesis, properties, and potential applications. Given the biological activity of many 1,2,4-triazole derivatives, it could be of interest in the development of new pharmaceuticals .
properties
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)-N-benzylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c12-11-14-8-16(15-11)7-10(17)13-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,12,15)(H,13,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQJEVYPTAVQNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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